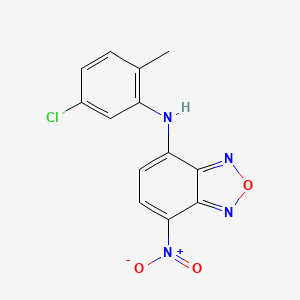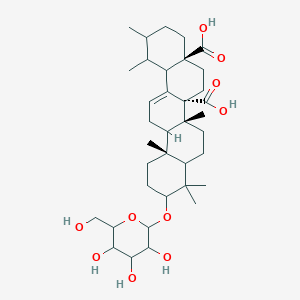
Cinchonaglycoside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinchonaglycoside C is a natural product derived from the bark of the Cinchona tree, which is native to South America. The Cinchona tree has been historically significant due to its use in traditional medicine, particularly for the treatment of malaria. This compound is one of the glycosides found in the bark, and it has garnered interest for its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonaglycoside C typically involves the extraction of the compound from the bark of the Cinchona tree. The extraction process includes several steps such as maceration, filtration, and purification using chromatographic techniques. The reaction conditions for the synthesis of this compound are optimized to maintain the integrity of the glycoside structure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The bark of the Cinchona tree is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form. The industrial process ensures a consistent and high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cinchonaglycoside C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These products are often studied for their potential biological activities.
Applications De Recherche Scientifique
Cinchonaglycoside C has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other diseases.
Industry: It is used in the development of nutraceuticals and natural products with health benefits.
Mécanisme D'action
The mechanism of action of Cinchonaglycoside C involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of certain proteins, which can lead to the inhibition of viral replication and other biological processes. The molecular targets include enzymes and receptors that are critical for the survival and proliferation of pathogens.
Comparaison Avec Des Composés Similaires
Cinchonaglycoside C is compared with other similar compounds such as quinine, quinidine, cinchonidine, and cinchonine. These compounds share a similar quinoline alkaloid structure but differ in their specific functional groups and pharmacological activities. This compound is unique due to its glycoside moiety, which contributes to its distinct biological activities.
List of Similar Compounds
- Quinine
- Quinidine
- Cinchonidine
- Cinchonine
This compound stands out due to its unique glycoside structure, which imparts specific pharmacological properties that are not observed in other Cinchona alkaloids.
Propriétés
Formule moléculaire |
C36H56O10 |
|---|---|
Poids moléculaire |
648.8 g/mol |
Nom IUPAC |
(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18?,19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35-,36+/m0/s1 |
Clé InChI |
AXNXSFBKZQIMPF-QNULCOFFSA-N |
SMILES isomérique |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


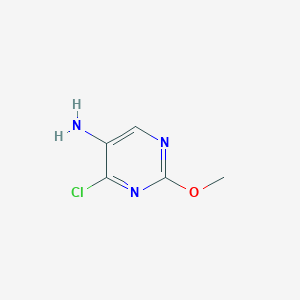
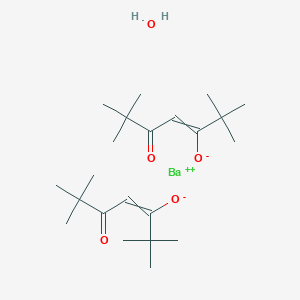
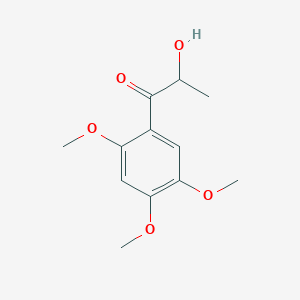
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
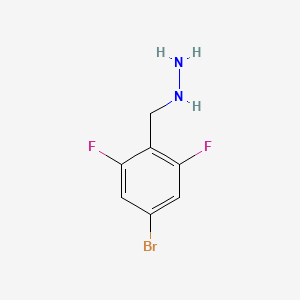
![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
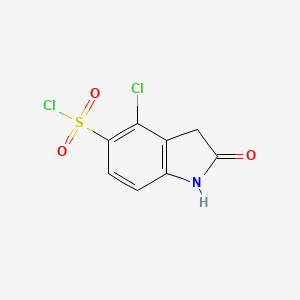
![2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12433472.png)
